Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one
Executive Summary
5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one (CAS: 28945-97-3) is a highly versatile bicyclic intermediate utilized extensively in the rational design of central nervous system (CNS) therapeutics[1]. Featuring a rigid 1-indanone core coupled with a flexible, PEG-like 2-methoxyethoxy extension, this molecule provides a highly tunable structural scaffold. The indanone moiety is a privileged structure in medicinal chemistry, forming the backbone of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogues) and potent monoamine oxidase (MAO) inhibitors[2]. This guide details the physicochemical properties, structural reactivity, and a validated synthetic protocol for this critical building block.
Physicochemical Profiling
Understanding the physical and chemical properties of 5-(2-Methoxyethoxy)-1-indanone is crucial for predicting its behavior in both synthetic workflows and biological systems. The inclusion of the ether chain significantly lowers the lipophilicity compared to a standard alkyl chain, optimizing the molecule for blood-brain barrier (BBB) penetration.
| Property | Value |
| Chemical Name | 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one |
| CAS Registry Number | 28945-97-3 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (tPSA) | 35.5 Ų |
Structural Reactivity & Mechanistic Insights
The utility of 5-(2-Methoxyethoxy)-1-indanone stems from its orthogonal reactivity sites. The molecule presents three distinct functional zones: the electrophilic C1 carbonyl, the acidic C2 alpha-protons, and the solubilizing 5-position ether chain.
Fig 1: Reactive sites and functional utility of 5-(2-Methoxyethoxy)-1-indanone in drug design.
Standardized Synthetic Protocol: Williamson Etherification
The most efficient route to synthesize 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one is via the chemoselective O-alkylation of 5-hydroxy-1-indanone[2].
Objective: Achieve high-yield O-alkylation while suppressing unwanted C-alkylation or aldol self-condensation. Causality & Logic: The C2 position of 1-indanone contains acidic alpha-protons (pKa ~15-16). Utilizing a strong base (e.g., NaH or NaOH) risks deprotonating the C2 carbon, leading to complex mixtures of C-alkylated products or self-condensation. Therefore, a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is selected. This specifically favors the generation of the phenoxide ion, driving O-alkylation via an SN2 mechanism.
Step-by-Step Methodology
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Reaction Setup: Charge a flame-dried round-bottom flask with 5-hydroxy-1-indanone (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Maintain the system under an inert nitrogen atmosphere to prevent oxidative degradation.
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Deprotonation: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.5 equiv). Stir the suspension at ambient temperature for 30 minutes. Causality: Pre-stirring ensures the complete conversion of the phenol to the highly nucleophilic phenoxide anion before the electrophile is introduced, maximizing the SN2 reaction rate.
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Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise via a syringe. Elevate the reaction temperature to 70°C and stir for 6–8 hours. Note: If using 1-chloro-2-methoxyethane[3], add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to facilitate an in-situ Finkelstein halogen exchange, converting the chloride to a more reactive iodide intermediate.
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In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The product will appear at a higher Rf value compared to the highly polar phenolic starting material. This self-validates the completion of the reaction.
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Quench and Extraction: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (3x the volume of DMF). Extract the aqueous phase with Ethyl Acetate (3x). Causality: The large volume of water forces the DMF entirely into the aqueous phase, preventing it from carrying over and contaminating the organic extract.
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Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) twice. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure target compound.
Analytical Characterization Standards
To guarantee the scientific integrity and trustworthiness of the synthesized batch, the following analytical benchmarks must be verified prior to downstream application:
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¹H NMR (CDCl₃, 400 MHz): The spectrum must show the characteristic indanone aliphatic protons at C2 and C3 as distinct multiplets around 2.6–3.1 ppm. The terminal methoxy group will appear as a sharp, integrated singlet near 3.4 ppm. The ethylene glycol linker protons will present as two distinct triplets between 3.7 and 4.2 ppm.
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LC-MS (ESI+): Ensure the presence of the expected molecular ion peak [M+H]⁺ at m/z 207.1.
Applications in Drug Development
The strategic placement of the 2-methoxyethoxy group at the 5-position of the indanone ring serves a dual purpose in pharmacology. First, the ether oxygen atoms act as vital hydrogen bond acceptors. In the context of AChE inhibitors, these oxygens interact favorably with the peripheral anionic site (PAS) of the enzyme's catalytic gorge.
Furthermore, extensive structure-activity relationship (SAR) studies on indanone derivatives demonstrate that modifications at the 5-position significantly influence the inhibitory potency against CNS targets. For example, 5H-indeno[1,2-c]pyridazin-5-one derivatives synthesized from similar indanone precursors have shown profound efficacy in inhibiting monoamine oxidase (MAO-B) and indoleamine 2,3-dioxygenase, making this scaffold indispensable for neurodegenerative disease research[2].
References
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Chemsrc. "Chemical & Physical Properties of 1-Chloro-2-methoxyethane and Indanone Derivatives". Chemsrc Database. URL: [Link]
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European Journal of Medicinal Chemistry. "Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives". Eur. J. Med. Chem. Vol 46(12), 6104-11, (2011). URL:[Link]
